JBIR-15

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E)-N-[(3S,6S,9S)-3,7-dimethyl-2,5,8-trioxo-6-propan-2-yl-1,4,7-triazacyclododec-9-yl]octa-2,4,6-trienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O4/c1-6-7-8-9-10-13-18(27)25-17-12-11-14-23-20(28)16(4)24-21(29)19(15(2)3)26(5)22(17)30/h6-10,13,15-17,19H,11-12,14H2,1-5H3,(H,23,28)(H,24,29)(H,25,27)/b7-6+,9-8+,13-10+/t16-,17-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQPLRWXHSRNAW-VUOPYGPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C/C(=O)N[C@H]1CCCNC(=O)[C@@H](NC(=O)[C@@H](N(C1=O)C)C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JBIR-15: A Technical Guide to a Marine-Derived Aspochracin Analogue

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JBIR-15, a novel aspochracin derivative. It details its chemical structure, biological activities, and the experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers investigating new antifungal agents and natural product derivatives.

Chemical Structure and Properties

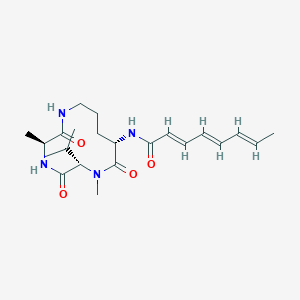

JBIR-15 is a cyclic tripeptide belonging to the aspochracin family of fungal metabolites.[1][2][3] Its structure was elucidated as N-demethyl aspochracin at the alanyl residue.[1][2] The molecule is characterized by a 12-membered cyclic core composed of L-alanine, N-methyl-L-valine, and L-ornithine, with an acylated (2E,4E,6E)-octa-2,4,6-trienamide side chain attached to the α-amino group of the ornithine residue.

Systematic Name: (2E,4E,6E)-N-[(3S,6S,9S)-3,7-Dimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododec-9-yl]-2,4,6-octatrienamide

| Property | Value | Reference |

| Molecular Formula | C22H34N4O4 | [1] |

| Molecular Weight | 418.53 g/mol | [1] |

| CAS Number | 1198588-57-6 | |

| Appearance | Colorless oil | [2] |

| Canonical SMILES | CC=CC=CC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(N(C1=O)C)C(C)C)C | |

| InChI Key | IBQPLRWXHSRNAW-VUOPYGPLSA-N |

Biological Activity

JBIR-15 has demonstrated notable antifungal activity, particularly against Candida albicans. Its biological activity, along with that of related aspochracin derivatives, is summarized below.

| Compound | Organism | Activity Type | Value | Reference |

| JBIR-15 | Candida albicans | MIC | 30 µM | |

| Sclerotiotide A | Candida albicans | MIC | 7.5 µM | |

| Sclerotiotide B | Candida albicans | MIC | 3.8 µM | |

| Sclerotiotide F | Candida albicans | MIC | 30 µM | |

| Sclerotiotide I | Candida albicans | MIC | 6.7 µM |

MIC: Minimum Inhibitory Concentration

At present, quantitative data on the cytotoxicity of JBIR-15 against mammalian cell lines is not publicly available. However, initial reports suggest it is non-toxic to mammalian cells and insects.

Mechanism of Action

The precise signaling pathways modulated by JBIR-15 have not been fully elucidated. However, the mechanism of action for related antifungal cyclic peptides and aspochracin derivatives is believed to involve interaction with and disruption of the fungal cell membrane and cell wall. This can lead to increased membrane permeability, inhibition of essential enzymes, and ultimately, cell death. The lipophilic side chain of aspochracin analogues likely facilitates their insertion into the lipid bilayer of the fungal cell membrane.

A logical workflow for the proposed mechanism of action is depicted below:

Experimental Protocols

Isolation and Purification of JBIR-15

The following protocol is based on the methodology described for the isolation of aspochracin-type cyclic tripeptides from Aspergillus sclerotiorum.

Fungal Strain: Aspergillus sclerotiorum Huber Sp080903f04, isolated from a marine sponge of the genus Mycale.

Fermentation:

-

The producing fungus is cultured in static culture at 27°C for 14 days in 500-mL Erlenmeyer flasks.

-

Each flask contains 15 g of brown rice, 30 mg of Bacto-Yeast extract, 15 mg of sodium tartrate, 15 mg of KH2PO4, and 45 ml of H2O.

Extraction:

-

The mycelium from the culture flasks is extracted with 80% aqueous acetone.

-

The resulting extract is partitioned between ethyl acetate and water.

-

The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

Purification:

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of chloroform and methanol.

-

Fractions containing JBIR-15 are identified by thin-layer chromatography and pooled.

-

Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure JBIR-15 as a colorless oil.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of JBIR-15 against Candida albicans can be determined using a broth microdilution method.

Inoculum Preparation:

-

Candida albicans is grown in Yeast-Peptone-Dextrose (YPD) broth overnight at 30°C.

-

The fungal culture is then diluted to a standardized concentration (e.g., 1 x 10^3 to 5 x 10^3 cells/mL) in RPMI-1640 medium.

Microdilution Assay:

-

Serial twofold dilutions of JBIR-15 are prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

The standardized fungal inoculum is added to each well.

-

The plate is incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of JBIR-15 that causes complete inhibition of visible fungal growth.

The workflow for determining the antifungal susceptibility of JBIR-15 is outlined in the following diagram:

Conclusion

JBIR-15 represents a promising lead compound in the search for new antifungal agents. Its unique structure, derived from a marine sponge-associated fungus, and its activity against Candida albicans warrant further investigation. Future research should focus on elucidating its precise mechanism of action, exploring its activity against a broader range of fungal pathogens, and conducting comprehensive cytotoxicity studies to evaluate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for such investigations.

References

A Technical Guide to JBIR-15: A Cyclic Peptide from Aspergillus sclerotiorum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite JBIR-15, a non-proteogenic cyclic tripeptide produced by the marine sponge-derived fungus Aspergillus sclerotiorum. This document details the isolation, structure elucidation, physicochemical properties, and biological context of JBIR-15, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols and visual workflows are included to support further research and development.

Executive Summary

JBIR-15 is a derivative of aspochracin, a known insecticidal cyclotripeptide, and was first isolated from the culture broth of Aspergillus sclerotiorum strain Huber Sp080903f04.[1][2][3] Structurally, it is identified as N-demethyl aspochracin at the alanyl residue.[1][3] While its parent compound, aspochracin, exhibits notable insecticidal properties, JBIR-15 has been reported to be non-toxic to mammalian cell lines.[1] This lack of cytotoxicity, combined with its unique structure, makes JBIR-15 a compound of interest for further biological screening and potential derivatization in drug discovery programs. This guide synthesizes the available scientific data on JBIR-15 to facilitate such endeavors.

Physicochemical and Spectroscopic Data

The structural and physical properties of JBIR-15 have been characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless oil | [1] |

| Molecular Formula | C₂₂H₃₄N₄O₄ | [1] |

| Molecular Weight | 418.53 g/mol | |

| HR-ESI-MS ([M+H]⁺) | Found: 419.2661, Calcd: 419.2658 | [1] |

| Optical Rotation ([α]D²³) | +76.0 (c 1.0, MeOH) | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. |

NMR Spectroscopic Data

The structure of JBIR-15 was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.[1]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Octa-2,4,6-trienoic acid moiety | ||

| 1 | 166.4 | |

| 2 | 120.7 | 5.93 (d, 15.0) |

| 3 | 144.3 | 7.24 (dd, 15.0, 10.5) |

| 4 | 128.8 | 6.14 (dd, 15.0, 10.5) |

| 5 | 141.4 | 6.48 (dd, 15.0, 10.5) |

| 6 | 129.5 | 6.12 (dd, 15.0, 10.5) |

| 7 | 141.9 | 5.99 (m) |

| 8 | 18.7 | 1.81 (d, 5.0) |

| Cyclic tripeptide core | ||

| Ornithine | ||

| 1' | 172.9 | |

| 2' (α-CH) | 53.6 | 4.60 (m) |

| 3' (β-CH₂) | 28.5 | 1.95 (m), 1.75 (m) |

| 4' (γ-CH₂) | 24.9 | 1.63 (m) |

| 5' (δ-CH₂) | 39.5 | 3.25 (m) |

| α-NH | 7.91 (d, 8.0) | |

| δ-NH | 6.30 (br s) | |

| Alanine | ||

| 1'' | 171.4 | |

| 2'' (α-CH) | 50.0 | 4.19 (m) |

| 3'' (β-CH₃) | 18.2 | 1.45 (d, 7.0) |

| α-NH | 7.21 (d, 8.0) | |

| N-Methylvaline | ||

| 1''' | 171.4 | |

| 2''' (α-CH) | 58.5 | 4.10 (d, 10.0) |

| 3''' (β-CH) | 30.7 | 2.25 (m) |

| 4''' (γ-CH₃) | 19.9 | 0.99 (d, 7.0) |

| 5''' (γ'-CH₃) | 18.7 | 0.94 (d, 7.0) |

| N-CH₃ | 31.0 | 2.96 (s) |

Biological Context and Activity

Producing Organism

JBIR-15 is produced by Aspergillus sclerotiorum, a filamentous fungus.[1] The specific strain, Huber Sp080903f04, was isolated from a marine sponge of the genus Mycale, collected from Ishigaki Island, Okinawa, Japan.[1] Marine-derived fungi are well-documented as prolific sources of novel, bioactive secondary metabolites.[1] Aspergillus species, in particular, are known to produce a wide array of compounds, including polyketides, alkaloids, and non-ribosomal peptides.

Biological Activity

JBIR-15 itself was tested for cytotoxicity against human cervical carcinoma (HeLa) cells and malignant pleural mesothelioma (ACC-MESO-1) cells. It showed no cytotoxic effects at concentrations up to 50 µg/mL.[1]

The parent compound, aspochracin, exhibits significant insecticidal activity.[2] It has been shown to have contact toxicity against the first instar larvae and eggs of the silkworm.[4] The insecticidal action is attributed to the octatrienoic acid side chain, as its saturation in hexahydroaspochracin leads to a complete loss of activity.[4] The precise molecular mechanism of this insecticidal action has not been fully elucidated but may involve disruption of cellular membranes or specific enzyme inhibition within the insect.

Experimental Protocols

The following sections detail the methodologies for the production and purification of JBIR-15, based on the original isolation study.[1]

Fermentation of Aspergillus sclerotiorum

-

Strain: Aspergillus sclerotiorum Huber Sp080903f04

-

Culture Medium:

-

Brown rice: 15 g

-

Bacto-Yeast extract: 30 mg

-

Sodium tartrate: 15 mg

-

Potassium dihydrogen phosphate (KH₂PO₄): 15 mg

-

Distilled water: 45 mL

-

-

Protocol:

-

Combine all medium components in a 500-mL Erlenmeyer flask.

-

Autoclave to sterilize the medium.

-

Inoculate the cooled medium with a culture of A. sclerotiorum.

-

Incubate in a static culture at 27°C for 14 days.

-

For scale-up, prepare multiple flasks (e.g., 10 flasks for the initial isolation).

-

Extraction and Isolation of JBIR-15

-

Materials and Solvents:

-

80% aqueous acetone

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Formic acid

-

-

Protocol:

-

Extract the mycelium from the fermentation flasks with 80% aqueous acetone (e.g., 1000 mL for 10 flasks).

-

Concentrate the acetone extract in vacuo to obtain an aqueous concentrate (e.g., 200 mL).

-

Partition the aqueous concentrate three times with an equal volume of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.

-

Subject the dried residue to normal-phase Medium Pressure Liquid Chromatography (MPLC) using a silica gel column.

-

Elute the column with a stepwise gradient of chloroform-methanol.

-

Monitor the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify fractions containing JBIR-15 and aspochracin.

-

Collect the eluate containing JBIR-15 (e.g., from the 10% MeOH fraction).

-

Perform final purification using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS column.

-

Elute with an isocratic mobile phase of 60% methanol/water containing 0.1% formic acid.

-

Collect the peak corresponding to JBIR-15 (retention time will vary based on the specific column and system).

-

Biosynthesis and Structure Elucidation Workflows

Proposed Biosynthetic Pathway of JBIR-15

JBIR-15 is a cyclic tripeptide, a class of natural products typically synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for JBIR-15 has not yet been identified, a general biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The octatrienoic acid side chain is likely synthesized by a Polyketide Synthase (PKS) and subsequently attached to the peptide core.

References

- 1. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of the Asperthecin Gene Cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]

- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aspochracin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin and its derivatives represent a class of cyclic tripeptides produced by the fungus Aspergillus ochraceus. These nonribosomal peptides have garnered interest due to their potential biological activities. This technical guide provides an in-depth overview of the current understanding of the aspochracin biosynthesis pathway. While the dedicated biosynthetic gene cluster for aspochracin remains to be fully elucidated, this document outlines a putative pathway based on the principles of nonribosomal peptide synthesis. Furthermore, it details generalized experimental protocols for the characterization of such pathways and presents available quantitative data on the production of related fungal metabolites. This guide is intended to serve as a valuable resource for researchers engaged in the study of fungal natural products and the development of novel therapeutic agents.

Introduction

Aspergillus ochraceus is a filamentous fungus known for its production of a diverse array of secondary metabolites.[1] Among these, aspochracin stands out as a unique cyclotripeptide with a structure composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain. The biosynthesis of such complex peptides is not mediated by ribosomes but rather by large, multi-modular enzymes known as Nonribosomal Peptide Synthetases (NRPSs).[1] These enzymatic assembly lines are encoded by biosynthetic gene clusters (BGCs), which also contain genes for tailoring enzymes that modify the peptide backbone to generate a suite of derivatives. While the BGC for the prominent mycotoxin ochratoxin A (OTA) in A. ochraceus has been extensively studied, the genetic locus responsible for aspochracin synthesis is yet to be definitively identified.[2] This guide will explore the proposed biosynthetic pathway of aspochracin, drawing parallels with well-characterized NRPS systems, and provide a framework for future research aimed at its complete elucidation.

Putative Biosynthesis Pathway of Aspochracin

The biosynthesis of aspochracin is hypothesized to proceed through a canonical nonribosomal peptide synthetase (NRPS) mechanism. This multi-modular enzyme complex sequentially selects, activates, and condenses the constituent amino acid precursors.

Core Components of the Aspochracin NRPS:

-

Initiation Module: Responsible for loading the first amino acid, likely L-alanine.

-

Elongation Modules (x2): Responsible for incorporating L-valine and L-ornithine.

-

Termination Domain: Catalyzes the cyclization and release of the tripeptide core.

Key Enzymatic Domains within each NRPS Module:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to adjacent T domains.

-

N-Methyltransferase (MT) domain: Present in the modules for L-alanine and L-valine to catalyze the N-methylation of these amino acids.

-

Thioesterase (TE) domain (or Cyclization domain): Located at the C-terminus of the final module, this domain is responsible for the intramolecular cyclization and release of the final aspochracin molecule.

The octatrienoic acid side chain is likely synthesized by a separate polyketide synthase (PKS) and subsequently attached to the ornithine residue of the cyclotripeptide, although the exact mechanism and timing of this acylation are yet to be determined.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data specifically on the biosynthesis of aspochracin and its derivatives. However, studies on the production of other secondary metabolites in Aspergillus ochraceus, such as ochratoxin A, can provide a reference for expected yields and production kinetics. The following table summarizes representative quantitative data for OTA production under different culture conditions. It is anticipated that optimization of fermentation parameters would similarly influence aspochracin titers.

| Strain | Medium | Culture Conditions | Incubation Time (days) | Ochratoxin A Yield (µg/g) | Reference |

| A. ochraceus | Shredded Wheat | Shaken solid substrate | 14 | up to 10,000 | [3] |

| A. ochraceus | PDA with 20 g/L NaCl | Static | 7 | 1.827 ppm | [4] |

| A. ochraceus | PDA without NaCl | Static | 7 | ~1.058 ppm | [4] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of the aspochracin biosynthetic pathway.

Identification of the Putative Aspochracin Biosynthetic Gene Cluster

Objective: To identify the NRPS gene cluster responsible for aspochracin biosynthesis in the Aspergillus ochraceus genome.

Methodology:

-

Genome Mining:

-

Obtain the whole-genome sequence of an aspochracin-producing strain of A. ochraceus.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs.[2]

-

Specifically search for BGCs containing NRPS genes. Exclude the well-characterized OTA BGC.

-

Analyze the domain architecture of the predicted NRPSs to identify candidates with modules corresponding to the activation of alanine, valine, and ornithine, as well as N-methyltransferase domains.

-

-

Gene Expression Analysis:

-

Cultivate A. ochraceus under conditions known to favor aspochracin production and conditions where it is not produced.

-

Extract total RNA at various time points.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of the candidate NRPS genes. A strong correlation between gene expression and aspochracin production provides evidence for the involvement of the gene cluster.

-

Functional Characterization of the Aspochracin NRPS

Objective: To confirm the function of the candidate NRPS in aspochracin biosynthesis through gene knockout and heterologous expression.

Methodology:

-

Gene Knockout:

-

Design a gene deletion cassette containing flanking regions of the target NRPS gene and a selectable marker (e.g., hygromycin resistance).

-

Transform A. ochraceus protoplasts with the deletion cassette.

-

Select for transformants on appropriate antibiotic-containing media.

-

Confirm gene deletion by PCR and Southern blot analysis.

-

Analyze the culture extracts of the knockout mutant by HPLC-MS to confirm the abolishment of aspochracin production.

-

-

Heterologous Expression:

-

Clone the entire putative aspochracin BGC into a fungal expression vector.

-

Transform a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which does not produce aspochracin.[1]

-

Cultivate the transformed host and analyze the culture extracts by HPLC-MS for the production of aspochracin and its derivatives.

-

Quantitative Analysis of Aspochracin Derivatives

Objective: To quantify the production of aspochracin and its derivatives in fungal cultures.

Methodology:

-

Sample Preparation:

-

Lyophilize fungal mycelium and culture filtrate.

-

Extract the samples with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Concentrate the extract under reduced pressure.

-

Re-dissolve the residue in a suitable solvent for analysis.

-

-

HPLC-MS/MS Analysis:

-

Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

-

Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for the detection and quantification of aspochracin and its potential derivatives based on their specific precursor and product ion transitions.

-

Construct a calibration curve using a purified aspochracin standard to enable absolute quantification.

-

Conclusion and Future Perspectives

The biosynthesis of aspochracin and its derivatives in Aspergillus ochraceus presents an intriguing area of research in fungal natural products. While the precise genetic and enzymatic machinery remains to be fully elucidated, the framework provided in this guide, based on the established principles of nonribosomal peptide synthesis, offers a clear path forward. The identification and characterization of the aspochracin biosynthetic gene cluster will be a critical step in understanding the regulation of its production and in enabling the bioengineering of novel derivatives with potentially enhanced therapeutic properties. Future work should focus on genome mining of aspochracin-producing A. ochraceus strains, followed by targeted gene knockout and heterologous expression studies to definitively link a BGC to aspochracin production. Furthermore, detailed enzymatic assays of the purified NRPS and tailoring enzymes will provide fundamental insights into the catalytic mechanisms underlying the formation of this unique cyclotripeptide. Such knowledge will not only advance our understanding of fungal secondary metabolism but also pave the way for the development of new pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Quantitative Proteomic Profiling of Fungal Growth, Development, and Ochratoxin A Production in Aspergillus ochraceus on High- and Low-NaCl Cultures [mdpi.com]

JBIR-15: A Technical Overview of a Novel Aspochracin Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a novel natural product, identified as an aspochracin derivative, that was first isolated from the sponge-derived fungus Aspergillus sclerotiorum (strain Sp080903f04).[1][2][3][4] Structurally, it is an N-demethylated analog of aspochracin at the alanyl residue.[2][4] While the broader class of aspochracin compounds has demonstrated insecticidal properties, the specific biological activities of JBIR-15 remain largely uncharted territory in scientific research.[2][5] This document provides a comprehensive summary of the currently available scientific data on JBIR-15, with a focus on its known biological effects and the methodologies used for its initial characterization.

Chemical Structure

JBIR-15 is a cyclic tripeptide. Its structure was elucidated through extensive NMR and mass spectrometry analyses.[2][4]

Known Biological Activities

To date, the documented biological activity of JBIR-15 is primarily centered on its cytotoxic profile. Preliminary studies have shown that JBIR-15 does not exhibit significant cytotoxicity against certain human cancer cell lines.

Cytotoxicity Data

A summary of the available quantitative data on the cytotoxicity of JBIR-15 is presented in the table below.

| Cell Line | Assay Type | Concentration | Incubation Time | Result |

| HeLa (human cervical carcinoma) | WST-8 colorimetric assay | up to 50 µg/mL | 48 hours | No cytotoxic effects observed[2] |

| ACC-MESO-1 (malignant pleural mesothelioma) | WST-8 colorimetric assay | up to 50 µg/mL | 48 hours | No cytotoxic effects observed[2] |

It is noteworthy that aspochracin, the parent compound of JBIR-15, also showed a similar lack of cytotoxicity in these assays.[2] One vendor of JBIR-15 also states that it is known to be non-toxic to mammalian cell lines and insects, though the primary data for this is not provided.[5]

Experimental Protocols

The following is a description of the key experimental method used in the initial biological evaluation of JBIR-15.

Cytotoxicity Assay (WST-8 Colorimetric Method)

This assay was employed to assess the effect of JBIR-15 on the viability of HeLa and ACC-MESO-1 cells.[2]

Principle: The WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) assay is a colorimetric assay for the quantification of viable cells. The assay is based on the reduction of WST-8 by cellular dehydrogenases to produce a yellow-colored formazan dye. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.

Workflow:

Caption: Workflow for the WST-8 Cytotoxicity Assay.

Signaling Pathways and Mechanism of Action

Currently, there is no published research detailing the mechanism of action of JBIR-15 or its effects on any specific signaling pathways. The lack of significant cytotoxicity at the tested concentrations suggests that it does not potently interfere with essential cellular pathways required for cell survival in the tested cell lines.

Conclusion and Future Directions

The known biological activity of the aspochracin derivative, JBIR-15, is limited to a lack of cytotoxicity against HeLa and ACC-MESO-1 cancer cell lines. Its broader biological effects and potential therapeutic applications remain an open area for investigation.

Future research could explore:

-

Broader Bioactivity Screening: Testing JBIR-15 against a wider range of cell lines, including normal and cancerous cells, as well as against microbial pathogens (bacteria and fungi) and insects, given the known activity of its parent compound.

-

Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify potential molecular targets of JBIR-15.

-

Mechanism of Action Studies: Once a biological activity is identified, further studies will be necessary to elucidate the underlying mechanism and its impact on cellular signaling pathways.

This document serves as a summary of the current, albeit limited, state of knowledge regarding JBIR-15. As new research emerges, this guide will need to be updated to reflect a more complete understanding of this novel fungal metabolite.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. JBIR-15, a new aspochracin derivative, isolated from a sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

Potential Therapeutic Targets of JBIR-15: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current knowledge surrounding JBIR-15, a novel aspochracin derivative, and explores its potential as a source for new therapeutic agents. Given that the biological activity of JBIR-15 is largely unexplored, this document synthesizes information on its chemical nature, the known activities of structurally related compounds, and proposes a strategic workflow for the identification of its therapeutic targets.

Introduction to JBIR-15

JBIR-15 is a cyclic tripeptide, identified as N-demethylaspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum[1][2]. Structurally, it belongs to the aspochracin family of mycotoxins. Initial studies have indicated that JBIR-15 is non-toxic to mammalian cell lines and insects, suggesting a favorable preliminary safety profile[1]. However, its specific biological activities and molecular targets remain to be elucidated. The exploration of its therapeutic potential is warranted, given the diverse bioactivities observed in other fungal cyclic peptides.

Chemical Structure of JBIR-15:

References

The Aspochracin Family: A Review of Fungal Cyclotripeptides with Insecticidal Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aspochracin family of compounds, a group of cyclotripeptide mycotoxins, represents an intriguing yet underexplored area of natural product chemistry. First isolated from the fungus Aspergillus ochraceus, these molecules have demonstrated notable biological activity, particularly as insecticides. This technical guide provides a comprehensive literature review of the aspochracin family, detailing their discovery, structure, biosynthesis, and known biological activities. In line with the requirements for an in-depth technical resource, this document summarizes quantitative data, outlines general experimental protocols, and visualizes key pathways and workflows.

Discovery and Structure of Aspochracin

Aspochracin was first isolated in 1969 from the culture filtrate of Aspergillus ochraceus, a fungus known for causing muscardine disease in insects.[1][2] Structural elucidation revealed it to be a novel cyclotripeptide. The core structure consists of N-methyl-L-alanine and N-methyl-L-valine, along with L-ornithine, which is cyclized through its δ-amino group. The α-amino group of the ornithine residue is acylated with an octatrienoic acid side chain.[2] This unsaturated fatty acid moiety has been shown to be crucial for its insecticidal activity. Hydrogenation of the side chain to produce hexahydroaspochracin results in a complete loss of this activity. A known analog, JBIR-15, isolated from the sponge-derived fungus Aspergillus sclerotiorum, features an alanine residue in place of N-methyl-L-alanine.[2]

Biosynthesis of Aspochracin Family Compounds

While the specific biosynthetic gene cluster (BGC) for aspochracin has not yet been characterized, the genomic sequencing of Aspergillus ochraceus has identified numerous uncharacterized BGCs.[3][4] It is widely accepted that many secondary metabolites in Aspergillus species are synthesized through the coordinated action of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The well-characterized ochratoxin A biosynthetic pathway in A. ochraceus serves as a pertinent model, involving both a PKS and an NRPS.[5][6]

Given the hybrid peptide-polyketide nature of aspochracin, a similar biosynthetic pathway is proposed. This would involve an NRPS module responsible for the assembly of the cyclotripeptide core from the amino acid precursors (N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine). A separate PKS module would synthesize the octatrienoic acid side chain, which is then attached to the ornithine residue of the peptide core.

Caption: Putative biosynthetic pathway of aspochracin.

Biological Activities and Quantitative Data

While specific quantitative data for aspochracin is sparse in the accessible modern literature, the producing organism, A. ochraceus, is a rich source of other bioactive secondary metabolites. The following tables summarize some of the reported cytotoxic and antifungal activities of compounds isolated from this fungus, providing a broader context of its chemical potential.

Table 1: Cytotoxic Activity of Selected Metabolites from Aspergillus ochraceus

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Viomellein | Human Ovarian Carcinoma (A2780) | 5.0 | Frank et al. 2019 |

| Ochratoxin B | Human Ovarian Carcinoma (A2780) | 3.0 | Frank et al. 2019 |

| Ochratoxin B | Mouse Lymphoma (L5178Y) | 5.3 | Frank et al. 2019 |

| (R)-(-)-5-Bromomellein | Not specified | 24 | (Referenced in a review) |

| (3R)-Mellein | Not specified | 25 | (Referenced in a review) |

Table 2: Antifungal Activity of Selected Metabolites from Aspergillus ochraceus

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Compound 4 (unnamed) | Vibrio harveyi | 8 | Liu et al. (referenced in a review) |

Putative Mechanism of Action and Signaling Pathways

The precise mechanism of action for aspochracin's insecticidal activity has not been elucidated. However, studies on other fungal cyclic peptides suggest potential modes of action. Many antimicrobial and insecticidal cyclic peptides exert their effects by disrupting the integrity of the cell envelope.[7] This can occur through direct interaction with the cell membrane, leading to permeabilization and cell lysis, or by inhibiting the biosynthesis of essential cell wall components such as chitin and glucans.[7]

Given its structure, it is plausible that the lipophilic octatrienoic acid side chain of aspochracin integrates into the lipid bilayer of insect cell membranes, while the cyclic peptide core disrupts membrane function. This could lead to uncontrolled ion exchange and ultimately cell death. Another possibility is the inhibition of key enzymes involved in insect development or metabolism.

Caption: Putative mechanisms of action for aspochracin.

Experimental Protocols

Isolation and Purification of Aspochracin:

-

Fungal Cultivation: Aspergillus ochraceus would be cultured in a suitable liquid medium (e.g., potato dextrose broth) under controlled conditions of temperature and aeration for a period sufficient for secondary metabolite production.

-

Extraction: The culture filtrate would be separated from the mycelium. The filtrate would then be extracted with a water-immiscible organic solvent such as ethyl acetate.

-

Chromatography: The crude extract would be subjected to multiple rounds of column chromatography, likely using silica gel as the stationary phase and a gradient of solvents (e.g., hexane, ethyl acetate, methanol) for elution. Fractions would be monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the compound of interest would be pooled and further purified by techniques such as preparative TLC or crystallization to yield pure aspochracin.

Synthesis of Hexahydroaspochracin:

The synthesis of hexahydroaspochracin would likely involve the catalytic hydrogenation of aspochracin.

-

Reaction Setup: Aspochracin would be dissolved in a suitable solvent (e.g., ethanol or methanol). A catalyst, such as palladium on carbon (Pd/C), would be added.

-

Hydrogenation: The reaction mixture would be subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator, until the reaction is complete (monitored by TLC or HPLC).

-

Workup and Purification: The catalyst would be removed by filtration, and the solvent evaporated. The resulting hexahydroaspochracin would be purified by chromatography or crystallization.

Insecticidal Bioassay (General Protocol):

-

Test Organism: First instar larvae or eggs of a susceptible insect species (e.g., silkworm) would be used.

-

Compound Application: Aspochracin, dissolved in a suitable solvent, would be applied topically to the insects or incorporated into their diet at various concentrations. A control group would be treated with the solvent alone.

-

Observation: The insects would be monitored over a set period for signs of toxicity, such as paralysis and mortality.

-

Data Analysis: The concentration of aspochracin required to cause a specific level of mortality (e.g., LC50) would be determined.

Caption: General workflow for the isolation and characterization of aspochracin.

Conclusion and Future Directions

The aspochracin family of fungal cyclotripeptides remains a compelling area for future research. While the initial discovery highlighted their potent insecticidal activity, a comprehensive understanding of their mechanism of action, biosynthetic pathway, and full biological potential is still lacking. For researchers in drug discovery and development, the unique structure of aspochracin presents an interesting scaffold for the design of novel insecticides.

Future research should prioritize the following:

-

Identification of the Aspochracin BGC: Genomic and transcriptomic studies on Aspergillus ochraceus are needed to identify and characterize the gene cluster responsible for aspochracin biosynthesis. This would enable biosynthetic engineering efforts to produce novel analogs.

-

Elucidation of the Mechanism of Action: In-depth studies are required to determine the specific molecular targets of aspochracin in insects. This knowledge would be invaluable for developing more effective and selective insecticides.

-

Comprehensive Biological Profiling: The aspochracin family should be screened against a wider range of biological targets, including other insect pests, pathogenic fungi, bacteria, and various cancer cell lines, to fully explore their therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of aspochracin analogs would provide crucial insights into the structural features required for activity and could lead to the development of more potent and stable compounds.

By addressing these knowledge gaps, the scientific community can unlock the full potential of the aspochracin family of compounds, potentially leading to the development of new and effective agents for agriculture and medicine.

References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Consensus Ochratoxin A Biosynthetic Pathway: Insights from the Genome Sequence of Aspergillus ochraceus and a Comparative Genomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling JBIR-15: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of JBIR-15, a novel aspochracin derivative. The document details the experimental protocols utilized in its initial study, presents quantitative data in a structured format, and visualizes the key experimental workflows.

Discovery and Initial Identification

JBIR-15 was first isolated during a chemical screening program aimed at identifying novel metabolites from marine-derived microorganisms.[1][2] The producing organism was identified as the fungus Aspergillus sclerotiorum Huber Sp080903f04, which was isolated from a marine sponge of the genus Mycale.[1] The discovery was facilitated by monitoring the culture broth of the fungus using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Initial analysis of the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data determined the molecular formula of JBIR-15 to be C22H34N4O4.[1] This finding, along with further spectroscopic analysis, suggested that JBIR-15 was a new derivative of aspochracin.[1][3]

Physicochemical and Spectroscopic Data

The initial characterization of JBIR-15 involved a comprehensive analysis of its physicochemical and spectroscopic properties. The collected data confirmed its identity as a novel compound.

| Property | Value | Reference |

| Molecular Formula | C22H34N4O4 | [1] |

| Molecular Weight | 418.53 g/mol | |

| Appearance | Amorphous powder | [1] |

| Optical Rotation | [α]D23 -76.0 (c 1.0, MeOH) | [1] |

| UV (MeOH) λmax (log ε) | 206 (4.23), 268 (4.45) nm | [1] |

| IR (KBr) νmax | 3300, 2960, 1640, 1530, 1450, 1380, 1260 cm-1 | [1] |

| HR-ESI-MS (m/z) | Found: 419.2661 [M+H]+, Calcd: 419.2658 | [1] |

NMR Spectroscopic Data

The structure of JBIR-15 was elucidated through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as 2D NMR experiments like HSQC, HMBC, and DQF-COSY.[1] The data revealed that JBIR-15 is N-demethyl aspochracin at the alanyl residue.[1][2]

Table 1: 1H and 13C NMR Data for JBIR-15 in CDCl3 (500 MHz for 1H, 125 MHz for 13C) [1]

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 2 | 131.0 | 6.20 (dd, 15.0, 10.0) |

| 3 | 128.9 | 7.28 (dd, 15.0, 10.0) |

| 4 | 130.3 | 6.13 (dd, 15.0, 10.0) |

| 5 | 142.5 | 6.58 (dd, 15.0, 10.0) |

| 6 | 118.9 | 5.80 (d, 15.0) |

| 7 | 145.1 | 7.30 (m) |

| 8 | 17.9 | 1.88 (s) |

| 9 | 166.8 | |

| 10 | 171.4 | |

| 11 | 51.5 | 4.45 (m) |

| 12 | 29.7 | 1.70 (m), 1.95 (m) |

| 13 | 22.8 | 1.60 (m) |

| 14 | 38.9 | 3.20 (m) |

| Ala-α | 50.1 | 4.19 (q, 7.0) |

| Ala-β | 18.5 | 1.45 (d, 7.0) |

| N-Me-Val-α | 58.5 | 4.15 (d, 9.0) |

| N-Me-Val-β | 31.0 | 2.20 (m) |

| N-Me-Val-γ | 19.8 | 1.00 (d, 6.5) |

| N-Me-Val-γ' | 18.9 | 0.95 (d, 6.5) |

| N-Me | 30.1 | 2.96 (s) |

Experimental Protocols

This section provides a detailed description of the methodologies employed in the discovery and initial characterization of JBIR-15.

Fungal Strain and Cultivation

-

Organism: Aspergillus sclerotiorum Huber Sp080903f04, isolated from a marine sponge of the genus Mycale.[1]

-

Culture Medium: The fungus was cultured in a suitable liquid medium to promote the production of secondary metabolites. While the exact composition was not detailed in the primary publication, a typical medium for Aspergillus species for secondary metabolite production includes a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation: The fungus was cultivated in large-scale liquid fermentation under controlled conditions of temperature, agitation, and aeration to generate sufficient biomass and secondary metabolites for isolation.

Extraction and Isolation of JBIR-15

The following workflow outlines the extraction and purification process for JBIR-15 from the fungal culture.

-

Harvesting: The fungal culture was harvested, and the mycelia were separated from the culture broth by centrifugation.[1]

-

Extraction: The supernatant (culture broth) was extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites into the organic phase.[1]

-

Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract was subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Size-Exclusion Chromatography: Fractions containing JBIR-15 were further purified using a Sephadex LH-20 column.

-

High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative reverse-phase HPLC to yield pure JBIR-15.[1]

-

Structure Elucidation

The chemical structure of JBIR-15 was determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.[1]

-

NMR Spectroscopy: A suite of NMR experiments was conducted to determine the connectivity of atoms within the molecule.

-

UV and IR Spectroscopy: Provided information about the presence of chromophores and functional groups within the molecule.[1]

Cytotoxicity Assay

The initial biological characterization of JBIR-15 included an assessment of its cytotoxic effects.

-

Cell Line: The specific cell line used for the cytotoxicity assay was not detailed in the initial report.

-

Methodology: A standard cytotoxicity assay, likely a colorimetric assay such as the MTT or XTT assay, was performed. In this type of assay, cells are incubated with varying concentrations of the test compound for a specified period (e.g., 48 hours). The viability of the cells is then determined by measuring a metabolic activity, which is proportional to the number of living cells.

-

Results: JBIR-15, along with aspochracin, did not exhibit any cytotoxic effects at a concentration of 50 µg/ml after 48 hours of incubation.[1] This suggests that JBIR-15 has low toxicity to the tested mammalian cells under these conditions.

Biological Activity and Future Directions

The initial characterization of JBIR-15 did not explore its biological activities in depth. The lack of cytotoxicity at the tested concentration suggests that it may not be a potent anticancer agent, but it does not preclude other biological activities. The biological activity of JBIR-15 is largely unexplored.[4]

Future research on JBIR-15 could focus on:

-

Screening for a wider range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.

-

Elucidation of its mechanism of action if any significant biological activity is identified.

-

Total synthesis of JBIR-15 and its analogs to enable further structure-activity relationship (SAR) studies.

-

Investigation of its biosynthetic pathway in Aspergillus sclerotiorum.

Conclusion

JBIR-15 is a novel aspochracin derivative isolated from the marine sponge-derived fungus Aspergillus sclerotiorum. Its structure has been elucidated through comprehensive spectroscopic analysis. Initial cytotoxicity screening indicated a lack of significant toxicity. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for future research into the potential therapeutic applications of this natural product. Further investigation into its biological activities is warranted to fully understand its potential in drug discovery and development.

References

The Solubility and Biological Activity of JBIR-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a natural product isolated from the sponge-derived fungus Aspergillus sclerotiorum.[1] As a derivative of aspochracin, this secondary metabolite has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of JBIR-15 in various solvents, alongside a discussion of its known biological effects and the experimental protocols relevant to its study.

Solubility of JBIR-15

Precise quantitative solubility data for JBIR-15 is not extensively documented in publicly available literature. However, qualitative assessments have been made, providing a foundational understanding of its solubility profile.

Qualitative Solubility Data

JBIR-15 has been reported to be soluble in several common organic solvents. This information is crucial for handling, formulation, and in vitro assay development.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

This table summarizes the qualitative solubility of JBIR-15 as reported in scientific literature.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data for JBIR-15, the shake-flask method is a widely accepted and reliable experimental protocol. This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

JBIR-15 (solid)

-

Selected solvents (e.g., DMSO, ethanol, methanol, DMF, water, buffer solutions)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid JBIR-15 to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high solubility measurements.

-

Quantification:

-

Prepare a series of standard solutions of JBIR-15 of known concentrations in the respective solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the appropriate solvent to fall within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation: Determine the concentration of JBIR-15 in the saturated solution by comparing its peak area to the calibration curve, accounting for any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

Biological Activity and Mechanism of Action

The biological activity of JBIR-15 is an area of ongoing research. Current findings indicate specific antifungal properties and a favorable preliminary toxicity profile.

Antifungal Activity

JBIR-15 has been shown to exhibit antifungal activity, particularly against Candida albicans. This suggests its potential as a lead compound for the development of new antifungal agents.

Cytotoxicity

Preliminary studies have indicated that JBIR-15 is non-toxic to mammalian cell lines and insects. This is a promising characteristic for a potential therapeutic agent, suggesting a degree of selectivity for fungal cells.

Mechanism of Action

The precise molecular mechanism of action for JBIR-15 has not yet been elucidated. However, based on the known mechanisms of other antifungal agents, several possibilities could be explored:

-

Cell Membrane Disruption: Many antifungal drugs target the fungal cell membrane, either by inhibiting the synthesis of essential components like ergosterol or by directly binding to these components, leading to pore formation and cell lysis.

-

Cell Wall Synthesis Inhibition: The fungal cell wall is a unique structure not found in mammalian cells, making it an attractive target. Inhibition of key enzymes involved in the synthesis of glucans or chitin can compromise cell wall integrity.

-

Inhibition of Protein or Nucleic Acid Synthesis: Interference with essential cellular processes such as DNA replication, transcription, or translation can halt fungal growth and proliferation.

Further research is required to determine which, if any, of these pathways are targeted by JBIR-15.

Experimental Protocols for Biological Evaluation

To further characterize the biological activity of JBIR-15, a variety of in vitro assays can be employed.

Minimum Inhibitory Concentration (MIC) Assay

This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

JBIR-15

-

Candida albicans or other fungal strains

-

Appropriate liquid growth medium (e.g., RPMI-1640)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Fungal Inoculum: Culture the fungal strain and adjust the cell density to a standardized concentration.

-

Prepare JBIR-15 Dilutions: Perform a serial dilution of JBIR-15 in the growth medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Determine MIC: The MIC is the lowest concentration of JBIR-15 at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxicity of a compound against mammalian cell lines.

Materials:

-

JBIR-15

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of JBIR-15 for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of JBIR-15.

Conclusion

JBIR-15 is a promising natural product with demonstrated antifungal activity and low toxicity in preliminary studies. While its solubility is qualitatively understood, further quantitative analysis is necessary for advanced formulation and development. The elucidation of its specific mechanism of action will be a critical next step in realizing its full therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the chemical and biological properties of this intriguing molecule.

References

Predicted Mechanism of Action of JBIR-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBIR-15 is a novel cyclotripeptide, structurally identified as an N-demethylated derivative of aspochracin, isolated from the sponge-derived fungus Aspergillus sclerotiorum. While direct experimental evidence for the mechanism of action of JBIR-15 is not yet available, its close structural resemblance to aspochracin and other bioactive cyclic peptides from Aspergillus species allows for a scientifically grounded prediction of its biological activities and molecular mechanisms. This technical guide consolidates the existing data on aspochracin and related compounds to propose a predicted mechanism of action for JBIR-15, focusing on its potential as an insecticidal and cytotoxic agent. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this novel natural product.

Introduction to JBIR-15

JBIR-15 is a secondary metabolite isolated from a marine sponge-derived fungus, Aspergillus sclerotiorum.[1][2] Structural elucidation has identified it as a new derivative of aspochracin.[1][2] Aspochracin is a known insecticidal cyclotripeptide, and this shared chemical scaffold strongly suggests that JBIR-15 may possess similar biological properties.[2] The biological activity of JBIR-15 itself is largely unexplored, making predictive analysis based on its structural analogue, aspochracin, a critical first step in its characterization.[3]

Structural Relationship to Aspochracin

JBIR-15 is the N-demethylated form of aspochracin at the alanyl residue.[1] This seemingly minor structural modification can, in some cases, alter the biological activity of a compound. However, the core cyclotripeptide structure and the octatrienoic acid side chain, which is crucial for the insecticidal activity of aspochracin, are conserved in JBIR-15.[2]

Predicted Biological Activities and Mechanism of Action

Based on the activities of aspochracin and other related cyclic peptides from Aspergillus, the predicted mechanism of action of JBIR-15 is likely multifaceted, encompassing insecticidal and cytotoxic properties.

Predicted Insecticidal Activity

Aspochracin exhibits potent insecticidal activity, and this is attributed to its triene-containing side chain.[2] It is predicted that JBIR-15, retaining this key structural feature, will also display insecticidal properties. The likely mechanism involves the disruption of cellular membranes of insect cells.

Hypothesized Mechanism of Insecticidal Action:

Predicted Cytotoxic Activity

Many secondary metabolites from Aspergillus species, including cyclic peptides, exhibit cytotoxic activity against various cancer cell lines. While aspochracin's cytotoxicity data is limited, related compounds have shown such effects. Therefore, it is plausible that JBIR-15 could also possess cytotoxic properties. The mechanism for this is likely to be more complex than simple membrane disruption and may involve the induction of apoptosis.

Hypothesized Mechanism of Cytotoxic Action:

Quantitative Data Summary (Based on Related Compounds)

Direct quantitative data for JBIR-15 is not available. The following table summarizes the reported biological activities of aspochracin and other relevant cytotoxic compounds from Aspergillus species to provide a predictive context for JBIR-15's potential potency.

| Compound | Activity Type | Target/Cell Line | Reported Potency (IC50/MIC) | Reference |

| Aspochracin | Insecticidal | Silkworm larvae | Not specified | [2] |

| Asperochratides A-J | Cytotoxic | BV-2 cell line | Significant cytotoxic effects | [2] |

| Stephacidin B | Antitumor | Various human tumor cell lines | Potent | [2] |

| Circumdatins | Mitochondrial Inhibition | NADH oxidase | IC50 ≈ 1.5 µM | [2] |

Experimental Protocols for Activity Assessment

The following are generalized protocols that can be adapted to investigate the predicted biological activities of JBIR-15.

Insecticidal Activity Assay (Larval Injection Method)

Objective: To determine the insecticidal activity of JBIR-15 against a model insect larva (e.g., Galleria mellonella).

Workflow:

Methodology:

-

Preparation of Test Compound: Dissolve JBIR-15 in a suitable solvent (e.g., DMSO) and then dilute with sterile saline to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the larvae.

-

Insect Rearing: Rear Galleria mellonella larvae on an artificial diet at 28-30°C. Select larvae of a consistent size and weight for the assay.

-

Injection: Inject a small, fixed volume (e.g., 10 µL) of the JBIR-15 solution or vehicle control into the hemocoel of each larva using a micro-syringe.

-

Incubation and Observation: Place the injected larvae in Petri dishes and incubate at 28-30°C. Monitor and record mortality at 24, 48, and 72 hours post-injection.

-

Data Analysis: Calculate the median lethal dose (LD50) using probit analysis or a similar statistical method.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of JBIR-15 on a selected cancer cell line (e.g., HeLa, HepG2).

Workflow:

Methodology:

-

Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of JBIR-15. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve.

Conclusion and Future Directions

JBIR-15, as a novel aspochracin derivative, holds significant potential as a bioactive compound. The predictive analysis presented in this guide, based on its structural similarity to aspochracin and other Aspergillus-derived cyclic peptides, suggests that its mechanism of action likely involves membrane disruption for insecticidal activity and induction of apoptosis for cytotoxic effects.

Future research should focus on the following areas:

-

Isolation and Purification of JBIR-15: Obtaining sufficient quantities of pure JBIR-15 is essential for comprehensive biological evaluation.

-

Direct Biological Activity Screening: Performing in vitro and in vivo assays to confirm the predicted insecticidal and cytotoxic activities and to determine its potency (LD50 and IC50 values).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by JBIR-15 through techniques such as transcriptomics, proteomics, and specific enzyme inhibition assays.

-

Structural Activity Relationship (SAR) Studies: Synthesizing analogues of JBIR-15 to understand the contribution of different structural motifs to its biological activity.

This technical guide provides a foundational framework for initiating research into the promising therapeutic and agrochemical applications of JBIR-15.

References

Technical Guide: Preliminary Cytotoxicity Assessment of JBIR-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the preliminary cytotoxicity of JBIR-15, an aspochracin derivative isolated from the sponge-derived fungus Aspergillus sclerotiorum. Due to a lack of publicly available quantitative cytotoxicity data for JBIR-15, this document provides a detailed, generalized experimental protocol for assessing the in vitro cytotoxicity of a novel compound. This is supplemented by a discussion of the known biological activities of the parent compound, aspochracin, and a visual workflow to guide researchers in preliminary cytotoxicological screening.

Introduction to JBIR-15

JBIR-15 is a natural product identified as an aspochracin derivative. It was first isolated from a marine sponge-derived fungus, Aspergillus sclerotiorum Huber Sp080903f04. Structurally, it is N-demethyl aspochracin at the alanyl residue. While its structure has been elucidated, there is a notable absence of published data regarding its cytotoxic effects on mammalian cell lines.

Given the absence of specific data for JBIR-15, this guide provides a robust, generalized framework for conducting preliminary cytotoxicity screening.

Generic Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following protocol describes a common and well-established colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

2.1. Materials and Reagents

-

Human cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Test compound (JBIR-15) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

-

Humidified incubator (37°C, 5% CO2)

2.2. Experimental Procedure

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of JBIR-15 in DMSO.

-

Create a series of dilutions of the test compound in complete culture medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (untreated cells in medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation

While no specific quantitative data for JBIR-15 is available, the results from the described protocol should be organized into a clear tabular format for easy interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of JBIR-15 on HeLa Cells after 48h Exposure

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Control (0) | 1.254 | 0.087 | 100.0% |

| 0.1 | 1.231 | 0.091 | 98.2% |

| 1 | 1.156 | 0.075 | 92.2% |

| 10 | 0.879 | 0.063 | 70.1% |

| 50 | 0.452 | 0.041 | 36.0% |

| 100 | 0.199 | 0.025 | 15.9% |

Note: The data presented in this table is purely illustrative and does not represent actual experimental results for JBIR-15.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity screening experiment.

References

- 1. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential [mdpi.com]

- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Homologous Compounds to JBIR-15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBIR-15 is a naturally occurring cyclic tripeptide that has garnered interest within the scientific community for its unique structure and potential biological activities. Isolated from the sponge-derived fungus Aspergillus sclerotiorum, JBIR-15 belongs to the aspochracin family of compounds.[1][2] These non-ribosomal peptides are characterized by a core cyclic structure and exhibit a range of biological effects, including antifungal properties. This technical guide provides a comprehensive overview of JBIR-15 and its homologous compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel therapeutic agents.

The Homologous Series of JBIR-15

JBIR-15 is structurally identified as N-demethyl aspochracin.[1] Its homologous series primarily includes aspochracin and a group of related cyclic tripeptides known as sclerotiotides. These compounds share a common cyclic peptide core but differ in their N-methylation and other substitutions.

Key Homologous Compounds:

-

Aspochracin: The parent compound of this series, from which JBIR-15 is a demethylated derivative.

-

Sclerotiotides (A-K): A series of aspochracin-type cyclic tripeptides also isolated from Aspergillus sclerotiorum.[3]

The structural relationship between these compounds provides a valuable platform for structure-activity relationship (SAR) studies, aiming to elucidate the chemical moieties responsible for their biological effects.

Quantitative Biological Data

The primary biological activity reported for JBIR-15 and its homologs is their antifungal effect, particularly against Candida albicans. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Organism | MIC (μM) |

| JBIR-15 | Candida albicans | 30 |

| Sclerotiotide A | Candida albicans | 7.5 |

| Sclerotiotide B | Candida albicans | 3.8 |

| Sclerotiotide F | Candida albicans | 30 |

| Sclerotiotide I | Candida albicans | 6.7 |

Data sourced from a study on cyclic tripeptides from the halotolerant fungus Aspergillus sclerotiorum PT06-1.[3]

Experimental Protocols

Fungal Fermentation and Extraction of Secondary Metabolites

This protocol describes the general steps for cultivating Aspergillus sclerotiorum and extracting its secondary metabolites.

-

Fungal Culture: Aspergillus sclerotiorum is cultured on a suitable medium, such as Potato Dextrose Broth (PDB), to encourage the production of secondary metabolites. The fungus is typically grown for several days to weeks under controlled temperature and agitation to ensure optimal growth and metabolite production.

-

Extraction: The fungal biomass and culture broth are separated by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. The fungal mycelium can also be extracted separately to ensure the recovery of intracellular compounds.

-

Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of secondary metabolites.

Purification of JBIR-15 and its Homologs

The crude extract is subjected to various chromatographic techniques to isolate the individual compounds.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or column chromatography on silica gel with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a gradient of water and acetonitrile or methanol as the mobile phase. The elution of compounds is monitored by a UV detector.

-

Purity Analysis: The purity of the isolated compounds is assessed by analytical HPLC and spectroscopic methods.

Structural Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

-